molecular formula C18H15NO4S B4239103 6-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2H-chromen-2-one

6-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2H-chromen-2-one

Cat. No. B4239103
M. Wt: 341.4 g/mol
InChI Key: KNNXNTSCWCUSBI-UHFFFAOYSA-N
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Description

“6-Hydroxy-3,4-dihydro-2(1H)-quinolinone” is a chemical compound with the molecular formula C9H9NO2 . It appears as a white to almost white powder or crystal . It’s a metabolite of Cilostazole .


Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are structurally similar to the compound you’re interested in, has been accomplished efficiently via a three-component reaction between ethyl acetoacetate, various types of aldehydes, and urea .


Chemical Reactions Analysis

The Biginelli reaction, a three-component reaction involving an aldehyde, a β-ketoester, and urea, is used to produce 3,4-dihydropyrimidin-2(1H)-ones . This reaction is highly important due to the myriad of medicinal properties of the products .


Physical And Chemical Properties Analysis

“6-Hydroxy-3,4-dihydro-2(1H)-quinolinone” has a melting point of 236-240 °C, a predicted boiling point of 424.5±45.0 °C, and a predicted density of 1.282±0.06 g/cm3 . It’s slightly soluble in DMSO and methanol when heated .

Scientific Research Applications

Neurodegenerative Disorders

The THIQ scaffold has garnered significant attention in the scientific community for its potential in treating neurodegenerative disorders. Researchers have explored novel THIQ analogs as potential agents for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions. These analogs may modulate neurotransmitter systems, inhibit neuroinflammation, or enhance neuronal survival .

Antimicrobial Activity

THIQ-based compounds exhibit promising antimicrobial properties. Researchers have investigated their efficacy against various infective pathogens, including bacteria, fungi, and viruses. These analogs may serve as leads for developing new antibiotics or antiviral agents .

Anticancer Potential

The THIQ nucleus has also been studied for its potential in cancer therapy. Some THIQ derivatives demonstrate cytotoxic effects against cancer cells, making them interesting candidates for further exploration. Their mechanism of action may involve interference with cell cycle regulation, apoptosis induction, or inhibition of specific oncogenic pathways .

Anti-inflammatory Agents

Inflammation plays a critical role in various diseases. THIQ analogs have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, suppress cytokine production, or inhibit enzymes involved in inflammation .

Cardiovascular Applications

Researchers have explored the cardiovascular effects of THIQ-based compounds. Some analogs exhibit vasodilatory properties, potentially useful for managing hypertension or other cardiovascular conditions. Additionally, their impact on platelet aggregation and thrombosis warrants further investigation .

Pain Management

THIQ derivatives have been studied for their analgesic properties. They may interact with opioid receptors or other pain-related pathways, making them potential candidates for pain management .

Antioxidant Activity

Oxidative stress contributes to various diseases. THIQ analogs may possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage .

Synthetic Strategies

Understanding the synthetic strategies for constructing the THIQ core scaffold is essential. Researchers employ various methods, such as Pictet–Spengler reactions, cyclization, and multicomponent reactions, to access these compounds .

Safety and Hazards

“6-Hydroxy-3,4-dihydro-2(1H)-quinolinone” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It should be stored in a sealed container in a dry room .

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18-8-5-14-11-16(6-7-17(14)23-18)24(21,22)19-10-9-13-3-1-2-4-15(13)12-19/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNXNTSCWCUSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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